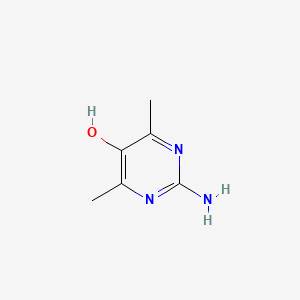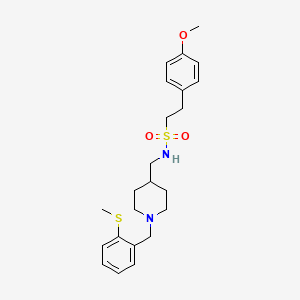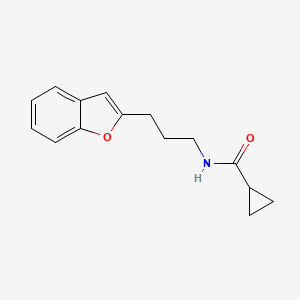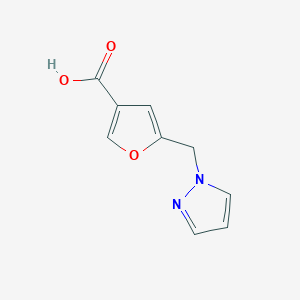![molecular formula C7H15NO2 B2365422 [3-(Aminomethyl)oxan-3-yl]methanol CAS No. 1512573-56-6](/img/structure/B2365422.png)
[3-(Aminomethyl)oxan-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-(Aminomethyl)oxan-3-yl]methanol” is a chemical compound with the CAS Number: 1512573-56-6 . It has a molecular weight of 145.2 . The IUPAC name for this compound is [3-(aminomethyl)tetrahydro-2H-pyran-3-yl]methanol .
Molecular Structure Analysis
The InChI code for “[3-(Aminomethyl)oxan-3-yl]methanol” is 1S/C7H15NO2/c8-4-7(5-9)2-1-3-10-6-7/h9H,1-6,8H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“[3-(Aminomethyl)oxan-3-yl]methanol” has a molecular weight of 145.2 . It is stored at a temperature of 4 degrees Celsius . The compound is in the form of an oil .Aplicaciones Científicas De Investigación
Catalyst for Huisgen 1,3-Dipolar Cycloadditions
A catalyst based on the tris(triazolyl)methanol-Cu(I) structure, involving [3-(Aminomethyl)oxan-3-yl]methanol, was developed for Huisgen 1,3-dipolar cycloadditions. This catalyst demonstrated effectiveness in water or under neat conditions, showing low catalyst loadings and short reaction times at room temperature. It proved to be compatible with free amino groups, making it an outstanding catalyst for this type of cycloaddition (Ozcubukcu et al., 2009).
Synthesis of Oxazine and Thiazine Derivatives
Furan-2-yl(phenyl)methanol derivatives underwent a smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3 in acetonitrile at room temperature, yielding oxazine and thiazine derivatives. This process features high selectivity, low catalyst loading, and faster reaction times (Reddy et al., 2012).
Impact on Lipid Dynamics in Biological Studies
The use of methanol, including [3-(Aminomethyl)oxan-3-yl]methanol, in studying transmembrane proteins/peptides in biological membranes has been explored. Methanol was found to significantly influence lipid dynamics, enhancing lipid transfer and flip-flop kinetics in bilayer compositions. This is crucial for understanding the structure-function relationship in biomembranes and proteolipid studies (Nguyen et al., 2019).
Role in α-Methoxymethylation and Aminomethylation
Methanol has been used as a green C1 source for α-methoxymethylation and aminomethylation of propiophenones via electrochemical reactions. It served dual roles: being oxidized to formaldehyde and functioning as a nucleophile. This protocol was performed under oxidant- and transition metal-free conditions (Meng et al., 2020).
Development of Novel Synthetic Methods
New methods for synthesizing (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives have been developed, utilizing green chemistry principles. This involved reactions of 2-aminophenols with (±)-epichlorohydrin in the presence of NaOH in water at room temperature, highlighting regioselectivity and good substrate scope (Singh et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
[3-(aminomethyl)oxan-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-4-7(5-9)2-1-3-10-6-7/h9H,1-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAALOZPBBZWIRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(CN)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Aminomethyl)oxan-3-yl]methanol | |
CAS RN |
1512573-56-6 |
Source


|
| Record name | [3-(aminomethyl)oxan-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(3,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![N-(3-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2365343.png)
![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2365345.png)
![4-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzamide](/img/structure/B2365346.png)
![2-[6-(2-methoxy-2-oxoethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]ethyl cyclohexanecarboxylate](/img/structure/B2365348.png)
![2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2365349.png)
![(2E)-3-(dimethylamino)-1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2365350.png)
![1-(3,3-dimethyl-2-oxobutyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2365351.png)

![3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365354.png)



